molecular formula C23H22N2O5S B3650071 2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B3650071
M. Wt: 438.5 g/mol
InChI Key: ZESQWUVCOJKYGO-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group, an ethylanilino moiety, and a benzodioxolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonyl chloride, which is then reacted with 4-ethylaniline to form the N-(benzenesulfonyl)-4-ethylaniline intermediate. This intermediate is subsequently reacted with 1,3-benzodioxol-5-yl acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxolyl group can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Shares the benzodioxolyl and acetamide groups but differs in the indole moiety.

    (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: Contains a similar benzodioxolyl group but has different substituents and structural features.

Uniqueness

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to its combination of a benzenesulfonyl group with an ethylanilino moiety and a benzodioxolyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-2-17-8-11-19(12-9-17)25(31(27,28)20-6-4-3-5-7-20)15-23(26)24-18-10-13-21-22(14-18)30-16-29-21/h3-14H,2,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQWUVCOJKYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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